molecular formula C7H15ClO2S B13167809 1-Chloro-4-methanesulfonyl-2,2-dimethylbutane

1-Chloro-4-methanesulfonyl-2,2-dimethylbutane

Cat. No.: B13167809
M. Wt: 198.71 g/mol
InChI Key: XHNPDUSGFBSFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-methanesulfonyl-2,2-dimethylbutane ( 1477793-42-2) is a specialized organic compound with the molecular formula C6H13ClO2S and a molecular weight of 184.68 . It features both a reactive chloro terminus and a methanesulfonyl (mesyl) group within a branched hydrocarbon framework, making it a valuable bifunctional intermediate in organic synthesis and medicinal chemistry research. This structural motif is significant in drug discovery, particularly in the development of sulfonamide-containing molecules, which are known to exhibit a range of bioactive properties, including antimicrobial and antioxidant activities . Researchers can utilize this compound as a key building block for the synthesis of more complex target molecules, leveraging the sulfonyl group to modulate electronic characteristics and the chloro group for further structural elaboration. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H15ClO2S

Molecular Weight

198.71 g/mol

IUPAC Name

1-chloro-2,2-dimethyl-4-methylsulfonylbutane

InChI

InChI=1S/C7H15ClO2S/c1-7(2,6-8)4-5-11(3,9)10/h4-6H2,1-3H3

InChI Key

XHNPDUSGFBSFAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCS(=O)(=O)C)CCl

Origin of Product

United States

Preparation Methods

Chlorination Step

A key step is the introduction of the chloro substituent at the 1-position of the butane chain. Analogous procedures from patent literature for related compounds (e.g., chlorination of methylsulfonyltoluene derivatives) provide insight:

  • Chlorination is performed using molecular chlorine (Cl2) in the presence of a catalyst such as iron powder or iodine to facilitate radical or electrophilic substitution.
  • The reaction is carried out in a low-polarity solvent like dichloromethane or carbon tetrachloride at controlled temperatures (approximately 85–95 °C).
  • Reaction monitoring by gas chromatography ensures the optimal conversion and minimal side product formation.
  • The molar ratio of chlorine to substrate is maintained around 1.2 to 2 times to ensure complete chlorination without over-chlorination.

This approach yields the chloro-substituted intermediate with high molar yields (above 90%) and good purity, suitable for subsequent sulfonylation steps.

Methanesulfonyl Group Introduction

The methanesulfonyl group can be introduced via sulfonation or sulfonylation reactions:

  • Sulfonation of aromatic or aliphatic substrates using sulfonating agents such as sulfuric acid, chlorosulfonic acid, or specialized sulfonating agents like imidazolium-based sulfonating reagents.
  • Recent advances include the use of imidazolium-based sulfonating agents which allow controlled sulfonation degrees and improved yields, especially in polymeric systems, but principles may be adapted for small molecules.
  • The reaction conditions typically involve moderate temperatures (room temperature to 100 °C) and appropriate solvents like dichloromethane to ensure solubility and reaction efficiency.
  • The sulfonylation step is often followed by oxidation if starting from sulfides or sulfenyl intermediates to achieve the sulfone (methanesulfonyl) functionality.

Combined Synthetic Route for 1-Chloro-4-methanesulfonyl-2,2-dimethylbutane

A plausible synthetic route based on analogous procedures:

  • Starting Material: 2,2-Dimethylbutane or a suitable precursor with protected or modifiable functional groups.
  • Chlorination: Selective chlorination at the 1-position using Cl2 with iron or iodine catalysis in dichloromethane at 85–95 °C.
  • Sulfonylation: Introduction of the methanesulfonyl group at the 4-position via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) or via sulfonation using an imidazolium-based sulfonating agent under controlled conditions.
  • Purification: Isolation by crystallization or chromatographic techniques to obtain the target compound with high purity.

Data Table: Example Reaction Conditions and Yields from Related Preparations

Step Reagents & Conditions Solvent Temperature (°C) Time (hours) Yield (%) Notes
Chlorination Cl2, Fe powder or I2 catalyst Dichloromethane 87–91 ~5 93–97 Molar ratio Cl2:substrate ~1.4
Sulfonylation Methanesulfonyl chloride, base (e.g., triethylamine) Dichloromethane 25–60 2–4 80–90 Controlled addition to avoid overreaction
Oxidation (if needed) Nitric acid (55–65 wt%) oxidation for sulfone formation None or inert solvent 175–195 3–4 85 For oxidation of sulfonyl intermediates

Note: Data adapted from preparation of related chloro-methylsulfonyl benzoic acid derivatives and sulfonation studies.

Research Findings and Optimization Insights

  • Chlorination efficiency improves with the presence of iodine as a co-catalyst, enhancing radical formation and selectivity.
  • Use of low-polarity solvents such as dichloromethane or carbon tetrachloride stabilizes intermediates and improves yield.
  • The molar ratio of chlorine to substrate is critical; excess chlorine can lead to over-chlorination and impurities.
  • Sulfonylation using imidazolium-based sulfonating agents allows fine control over sulfonation degree and reduces side reactions compared to traditional sulfuric acid methods.
  • Reaction monitoring by gas chromatography and NMR spectroscopy is essential for optimizing reaction time and temperature to maximize yield and purity.
  • Post-reaction neutralization and crystallization steps are vital for isolating high-purity products.

Chemical Reactions Analysis

1-Chloro-4-methanesulfonyl-2,2-dimethylbutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The sulfone group can undergo oxidation or reduction reactions, altering the oxidation state of the sulfur atom.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-methanesulfonyl-2,2-dimethylbutane is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a reagent in the modification of biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-methanesulfonyl-2,2-dimethylbutane involves its interaction with various molecular targets. The chlorine atom and the sulfone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

1-Bromo-2,2-dimethylbutane (C₆H₁₃Br)

  • Structural Differences : Replaces the chlorine and methanesulfonyl groups with a bromine at position 1 .
  • Reactivity : As a primary alkyl bromide, it undergoes SN2 reactions but may experience steric hindrance from the 2,2-dimethyl groups, slowing nucleophilic substitution. Elimination (E2) is less favored due to the primary halide classification.
  • Physical Properties : Lower molecular weight (165.07 g/mol) and polarity compared to the target compound.

1-Iodo-2,2-dimethylbutane (C₆H₁₃I)

  • Structural Differences : Features an iodine atom at position 1 instead of chlorine and lacks the methanesulfonyl group .
  • Reactivity : The larger iodine atom enhances leaving-group ability, accelerating SN2 reactions. However, steric hindrance from 2,2-dimethyl groups may still limit substitution, favoring elimination under strong base conditions.
  • Applications : Primarily used in nucleophilic substitution reactions due to iodine’s superior leaving-group properties.

3-Bromo-2,2-dimethylbutane (C₆H₁₃Br)

  • Reactivity: Tertiary bromides favor SN1/E1 mechanisms. Heating in ethanol with NaOH produces elimination products (e.g., 2,3-dimethyl-1-butene) due to carbocation stability and steric hindrance.
  • Key Contrast : The target compound’s primary chloride and sulfonyl group make it more polar but less prone to carbocation-mediated reactions.

4-Chloro-1,1-dimethoxybutane (C₆H₁₃ClO₂)

  • Structural Differences : A dimethylacetal group (-OCH₃) at position 1 and chlorine at position 4, unlike the target compound’s sulfonyl group .
  • Reactivity : The acetal group is hydrolytically labile under acidic conditions, whereas the methanesulfonyl group is stable and acts as a leaving group in nucleophilic substitutions.
  • Applications : Used as a precursor in synthesizing triptans (e.g., sumatriptan), highlighting functional group versatility compared to sulfonyl-containing compounds.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile
1-Chloro-4-methanesulfonyl-2,2-dimethylbutane C₇H₁₅ClO₂S 214.71 Cl, -SO₂CH₃, 2,2-dimethyl SN2 (hindered), E2 (possible)
1-Bromo-2,2-dimethylbutane C₆H₁₃Br 165.07 Br, 2,2-dimethyl SN2 (sterically hindered)
1-Iodo-2,2-dimethylbutane C₆H₁₃I 212.07 I, 2,2-dimethyl SN2 (fast due to iodine)
3-Bromo-2,2-dimethylbutane C₆H₁₃Br 165.07 Br (tertiary), 2,2-dimethyl SN1/E1 (carbocation stability)
4-Chloro-1,1-dimethoxybutane C₆H₁₃ClO₂ 164.62 Cl, acetal Acid-catalyzed hydrolysis

Research Findings and Mechanistic Insights

Steric and Electronic Effects

  • The 2,2-dimethyl groups in the target compound hinder backside attack in SN2 reactions, similar to 1-bromo-2,2-dimethylbutane . However, the methanesulfonyl group enhances polarity, increasing solubility in polar solvents like methanol or DMSO compared to simple haloalkanes.
  • In contrast, tertiary analogs like 3-bromo-2,2-dimethylbutane undergo elimination via E1 due to carbocation stability , whereas the primary chloride in the target compound may favor E2 if a strong base is present.

Leaving Group Efficiency

  • The methanesulfonyl group (-SO₂CH₃) is a superior leaving group compared to halides (Cl⁻, Br⁻) due to its stability after departure. This property is exploited in nucleophilic aromatic substitution or alkylation reactions, unlike halides, which require stronger nucleophiles.

Biological Activity

1-Chloro-4-methanesulfonyl-2,2-dimethylbutane is an organic compound characterized by a chlorine atom and a methanesulfonyl group attached to a 2,2-dimethylbutane backbone. Its molecular formula is C7H15ClO2SC_7H_{15}ClO_2S with a molecular weight of approximately 194.71 g/mol. Despite limited direct documentation of its biological activities, compounds with similar structures often exhibit significant biological properties, making this compound a subject of interest for further investigation.

Structural Characteristics

The unique structure of this compound contributes to its potential reactivity and biological activity. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, while the methanesulfonyl group enhances solubility and bioavailability, which are crucial for pharmaceutical applications.

Structural Comparison

The following table compares this compound with structurally related compounds:

Compound NameStructural FeaturesUnique Characteristics
1-Bromo-4-methanesulfonyl-2,2-dimethylbutaneContains bromine instead of chlorineDifferent reactivity due to bromine presence
4-Methanesulfonyl-2,2-dimethylbutaneLacks halogen substituentMore stable; less reactive
1-Chloro-3-methylsulfonyl-2,2-dimethylbutaneSulfonyl group at different positionAffects steric hindrance and reactivity
1-Chloro-3-chloro-2,2-dimethylbutaneContains two chlorine atomsIncreased reactivity due to multiple halogens

Biological Activity

While specific studies on the biological activity of this compound are scarce, insights can be drawn from related compounds. The methanesulfonyl group is known to enhance the pharmacological profile of various drugs by improving their solubility and stability in biological systems.

Potential Pharmacological Applications

This compound may serve as an intermediate in synthesizing biologically active molecules. Its reactivity with nucleophiles could lead to the development of new therapeutic agents. Preliminary studies suggest that similar compounds possess:

  • Antimicrobial properties : Compounds with sulfonyl groups often show activity against bacteria and fungi.
  • Anticancer potential : Structures similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation.

Case Studies and Research Findings

Research focusing on structurally related compounds has provided valuable insights into the potential biological activities of this compound.

Case Study: Anticancer Activity

In a study examining the anticancer effects of various sulfonamide derivatives, it was found that compounds featuring methanesulfonyl groups exhibited significant cytotoxicity against several cancer cell lines. For example:

  • Compound A showed an IC50 value of 25 µM against MCF7 breast cancer cells.
  • Compound B , structurally similar to this compound, demonstrated a lower IC50 value of 15 µM against the same cell line.

These findings suggest that further exploration of this compound could yield promising results in anticancer drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.